(1-Methyl-1h-benzimidazol-2-yl)methylamine
Overview
Description
“(1-Methyl-1h-benzimidazol-2-yl)methylamine” is an organic compound with the molecular formula C9H11N3 . It has been found to inhibit the binding of the p34 protein to the NEDD4-1 protein, and can be used as an anti-cancer agent . It can also be used as an HIV integrase inhibitor .
Molecular Structure Analysis
The molecular weight of “(1-Methyl-1h-benzimidazol-2-yl)methylamine” is 161.207 . The compound contains a benzimidazole core, which is a bicyclic structure containing nitrogen .Physical And Chemical Properties Analysis
“(1-Methyl-1h-benzimidazol-2-yl)methylamine” is a solid compound . Its molecular weight is 161.2 g/mol , and it has a density of 1.22 .Scientific Research Applications
DNA Topoisomerase Inhibition
1H-Benzimidazole derivatives, including those structurally related to 1-Methyl-1H-benzimidazol-2-yl)methylamine, have been identified as potent inhibitors of mammalian DNA topoisomerase I. These compounds, synthesized with varying electronic characteristics, have shown significant inhibitory effects on topoisomerase I activity, indicating potential applications in the research and treatment of diseases related to DNA replication and transcription processes (Alpan, Gunes, & Topçu, 2007).
Anticancer Potential
Benzimidazole derivatives have been explored for their anticancer properties. Studies involving the synthesis of various benzimidazole compounds and their evaluation against several cancer cell lines have shown promising results. These compounds have demonstrated cytotoxic activities, suggesting potential applications in cancer research and therapy (Varshney, Ahmad, Rauf, Sherwani, & Owais, 2015).
properties
IUPAC Name |
(1-methylbenzimidazol-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQZSGGPNZDNBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1h-benzimidazol-2-yl)methylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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